Taxuspine W
Overview
Description
Taxuspine W is a natural product found in Taxus cuspidata, Taxus sumatrana, and other organisms with data available.
Scientific Research Applications
Taxuspines, including W, have shown promise in overcoming multidrug resistance (MDR) in tumor cells. Studies indicate that taxuspines, including A, C, and others from Japanese yew, Taxus cuspidata, can be useful for increasing the cellular accumulation of vincristine, a common drug used in chemotherapy (Kobayashi et al., 1994; Kobayashi et al., 1998; Kobayashi et al., 2000).
Further, taxuspines like X have shown potential as MDR reversing agents for cancer and Kaposi's sarcoma, with taxuspine X analogues being potent MDR reversing agents (Avramova et al., 2008). Additionally, modified Taxuspines U and X can adopt a conformation similar to the bioactive conformation of paclitaxel, useful in the synthesis of bicyclic 3,8-secotaxane diterpenoids intermediates (Renzulli et al., 2007).
Mechanism of Action
Target of Action
Taxuspine W is a natural product that can be isolated from the Japanese Yew Taxus cuspidata It is known that taxanes, a class of drugs to which this compound belongs, primarily target microtubules . Microtubules are essential to cell division, and taxanes stabilize GDP-bound tubulin in the microtubule .
Mode of Action
Taxanes, including this compound, disrupt microtubule function . They stabilize GDP-bound tubulin in the microtubule, thereby inhibiting the process of cell division as depolymerization is prevented . This essentially makes taxanes mitotic inhibitors .
Biochemical Pathways
It is known that taxanes affect the microtubule function, which is essential for cell division . By stabilizing GDP-bound tubulin in the microtubule, taxanes prevent depolymerization, thereby inhibiting cell division .
Result of Action
It is known that taxanes, including this compound, inhibit cell division by disrupting microtubule function . This can lead to the death of rapidly dividing cells, such as cancer cells .
Action Environment
It is known that the taxus species, from which this compound is derived, are indigenous to various environments, and understanding their ecological distribution and environmental adaptability is critical .
Biochemical Analysis
Biochemical Properties
For instance, they are known to bind to microtubules, stabilizing them and preventing cell division, which is a key mechanism in their anti-cancer effects .
Cellular Effects
Taxuspine W, like other taxanes, is expected to have significant effects on cellular processes. Taxanes are known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Taxanes typically exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Taxanes are generally metabolized in the liver by the cytochrome P450 system
Properties
IUPAC Name |
[(1E,3S,4R,6S,9R,11S,12S,14S)-3,12-diacetyloxy-9,14-dihydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O9/c1-12-19(33-13(2)27)9-17-20(34-14(3)28)8-16-11-26(7,21(10-18(16)30)35-15(4)29)24(32)23(31)22(12)25(17,5)6/h8,17-21,23,30-31H,9-11H2,1-7H3/b16-8+/t17-,18-,19-,20-,21-,23+,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIZFJGNEDXNJD-MKSBNKCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where is Taxuspine W found within the European yew (Taxus baccata)?
A1: Mass spectrometry imaging revealed that this compound is primarily located in the vascular tissue of one-year-old European yew sprigs. []
Q2: Has this compound been previously isolated from the seeds of Taxus mairei?
A2: No. While this compound has been previously identified in other parts of Taxus species, research indicates that this is the first time it has been isolated from the seeds of Taxus mairei. []
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